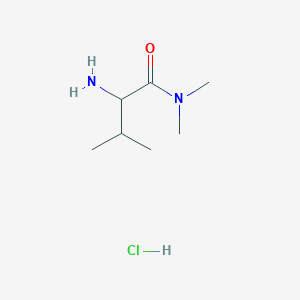

2-Amino-N,N,3-trimethylbutanamide hydrochloride

Overview

Description

2-Amino-N,N,3-trimethylbutanamide hydrochloride is an organic compound with the molecular formula C7H17ClN2O and a molecular weight of 180.68 g/mol . It is a white to pale yellow solid with a characteristic amine odor. This compound is soluble in water but has limited solubility in organic solvents . It is classified as a weak acid and can form salts with strong bases .

Preparation Methods

2-Amino-N,N,3-trimethylbutanamide hydrochloride can be synthesized by reacting 2-Amino-N,N,3-trimethylbutanamide with hydrochloric acid . The reaction typically involves dissolving 2-Amino-N,N,3-trimethylbutanamide in an appropriate solvent, such as water or ethanol, and then adding hydrochloric acid to the solution. The resulting product is then isolated by filtration or crystallization . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .

Chemical Reactions Analysis

2-Amino-N,N,3-trimethylbutanamide hydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amides.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-N,N,3-trimethylbutanamide hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-N,N,3-trimethylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can interact with enzymes and proteins, affecting their activity and function . The compound may also influence cellular processes by modulating signaling pathways and gene expression . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

2-Amino-N,N,3-trimethylbutanamide hydrochloride can be compared with other similar compounds, such as:

2-Amino-N,N,3-trimethylbutanamide: The parent compound without the hydrochloride group.

Valine derivatives: Compounds containing valine or its derivatives, which share similar structural features and chemical properties.

Other amides: Compounds with similar amide functional groups, which may exhibit comparable reactivity and applications.

The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for particular applications in research and industry .

Biological Activity

2-Amino-N,N,3-trimethylbutanamide hydrochloride, also known as (S)-2-amino-N,3,3-trimethylbutanamide hydrochloride, is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Chemical Formula : C₇H₁₆ClN₂O

- Molecular Weight : 180.68 g/mol

- CAS Number : 168974-05-8

- IUPAC Name : (S)-2-amino-N,3,3-trimethylbutanamide hydrochloride

Research indicates that this compound exhibits various biological activities related to metabolism and cell function:

- Metabolic Enhancer : The compound is believed to enhance metabolic pathways associated with energy production. Its structural similarity to essential amino acids suggests it may influence protein synthesis and cellular metabolism.

- Substrate for Enzymatic Reactions : It acts as a substrate in enzymatic reactions involved in amino acid metabolism, particularly those relevant to valine and its derivatives .

The mechanisms through which this compound exerts its biological effects include:

- Binding Interactions : Preliminary studies suggest that the compound may interact with various metabolic enzymes and receptors, potentially modulating their activity.

- Influence on Cellular Signaling : It has been shown to affect cell signaling pathways and gene expression, impacting overall cellular function .

Study 1: Metabolic Pathway Analysis

A study investigated the role of 2-amino-N,N,3-trimethylbutanamide in metabolic pathways. Researchers found that the compound significantly influenced the activity of enzymes involved in amino acid metabolism. This suggests potential applications in metabolic disorders where amino acid metabolism is disrupted.

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound. Results indicated that it positively influenced neurotransmitter synthesis, which could have implications for neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels highlights its potential therapeutic uses in neurological conditions.

Study 3: Pharmacokinetic Properties

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics. It is predicted to cross the blood-brain barrier effectively, making it a candidate for central nervous system-targeted therapies .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-N,N,3-trimethylbutanamide | Contains amine and amide groups | Metabolic enhancer; substrate for enzymes |

| 2-Hydroxy-N,N,3-trimethylbutanamide | Contains hydroxyl group | Broader reactivity; unique interactions |

| Valine Derivatives | Essential amino acid structure | Critical for protein synthesis |

Properties

IUPAC Name |

2-amino-N,N,3-trimethylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-5(2)6(8)7(10)9(3)4;/h5-6H,8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTBQDHPDXXUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.